molecular formula C13H16N2S B3200058 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine CAS No. 1017379-98-4

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine

Cat. No.: B3200058
CAS No.: 1017379-98-4
M. Wt: 232.35 g/mol
InChI Key: QKBJYNKBULHDDV-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine is a compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

The synthesis of 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine typically involves the reaction of 4-methylphenyl derivatives with thiazole precursors under specific conditions. One common method includes the use of transaminases for chiral selective synthesis, which involves the transamination of 1-(3-methylphenyl)ethan-1-one . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine include:

The uniqueness of this compound lies in its specific thiazole structure and the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-8-4-6-11(7-5-8)13-15-10(3)12(16-13)9(2)14/h4-7,9H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBJYNKBULHDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C(C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 3
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 4
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 5
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 6
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine

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